1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-
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Overview
Description
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-, also known as dihydro-β-ionone, is an organic compound with the molecular formula C13H22O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is commonly used in the fragrance industry due to its pleasant scent, which resembles that of violets.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- can be synthesized through several methods:
From Citral and Acetone: Citral, obtained from the distillation of Litsea cubeba oil, is reacted with acetone to form a methyl ester.
Selective Hydrogenation of β-Ionone: β-Ionone can be selectively hydrogenated to produce dihydro-β-ionone.
Industrial Production Methods
The industrial production of 1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- typically involves the selective hydrogenation of β-ionone. This process is preferred due to its efficiency and the availability of β-ionone as a starting material.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the butanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways. In the fragrance industry, its effect is primarily olfactory, where it binds to olfactory receptors in the nasal cavity, triggering a sensory response. In biological systems, its mechanism may involve interactions with cellular membranes and enzymes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
β-Ionone: A structurally similar compound with a similar fragrance profile.
Damascone: Another related compound used in the fragrance industry.
Dihydro-β-ionone: A hydrogenated form of β-ionone with similar properties.
Uniqueness
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- is unique due to its specific structural features and the resulting olfactory properties. Its selective hydrogenation process also distinguishes it from other similar compounds.
Properties
CAS No. |
71820-47-8 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]butan-1-one |
InChI |
InChI=1S/C13H22O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h6,8,10,12H,5,7,9H2,1-4H3/t10-,12+/m1/s1 |
InChI Key |
BBPCJNBZOFHWCU-PWSUYJOCSA-N |
Isomeric SMILES |
CCCC(=O)[C@@H]1[C@@H](C=CCC1(C)C)C |
Canonical SMILES |
CCCC(=O)C1C(C=CCC1(C)C)C |
Origin of Product |
United States |
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